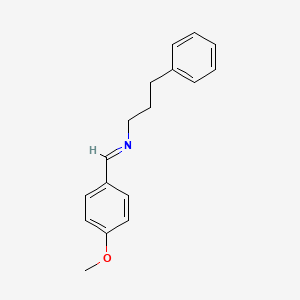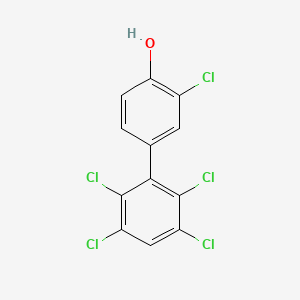
2',3,3',5',6'-Pentachloro-4-biphenylol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3,3’,5’,6’-Pentachloro-4-biphenylol is a chlorinated biphenyl compound with the molecular formula C12H5Cl5O. It is a derivative of biphenyl, where multiple chlorine atoms are substituted on the aromatic rings. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3,3’,5’,6’-Pentachloro-4-biphenylol typically involves the chlorination of biphenylol under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and solvent, are optimized to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of 2’,3,3’,5’,6’-Pentachloro-4-biphenylol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction is carefully monitored to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2’,3,3’,5’,6’-Pentachloro-4-biphenylol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and oxygenated biphenyl derivatives. The specific products depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
2’,3,3’,5’,6’-Pentachloro-4-biphenylol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.
Biology: Research on its biological effects helps in understanding the impact of chlorinated biphenyls on living organisms.
Medicine: Studies on its toxicity and potential therapeutic uses are conducted.
Industry: It is used in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2’,3,3’,5’,6’-Pentachloro-4-biphenylol involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. The compound may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,3’,4’,5-Pentachloro-4-biphenylol
- 2,3,4,5,6-Pentachlorobiphenyl
- 2,3’,4,4’,5-Pentachloro-3-biphenylol
Uniqueness
2’,3,3’,5’,6’-Pentachloro-4-biphenylol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits different reactivity and interaction with biological systems .
Propiedades
Número CAS |
189578-02-7 |
|---|---|
Fórmula molecular |
C12H5Cl5O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-chloro-4-(2,3,5,6-tetrachlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-6-3-5(1-2-9(6)18)10-11(16)7(14)4-8(15)12(10)17/h1-4,18H |
Clave InChI |
VQCLALDVRKEBBH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



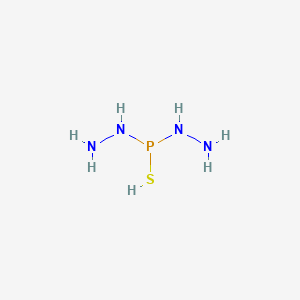
methanone](/img/structure/B12555267.png)
methanone](/img/structure/B12555291.png)
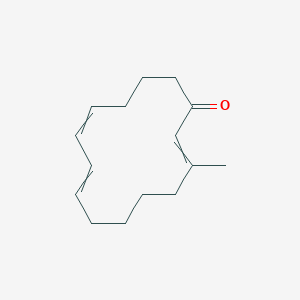

![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
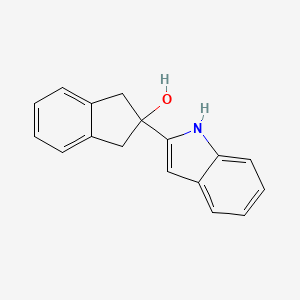
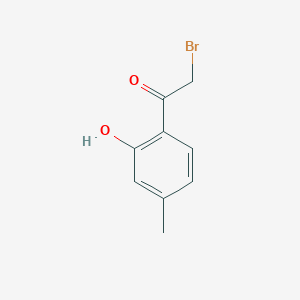
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
